molecular formula C20H24N2O3 B6862448 [(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone

[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone

Cat. No.: B6862448
M. Wt: 340.4 g/mol
InChI Key: MSELNYAENPMZFS-IRXDYDNUSA-N
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Description

[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone is a complex organic compound with a unique structure that combines a pyrrolidine ring with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the methoxy and methoxymethyl groups. The final step involves the coupling of the pyrrolidine derivative with the pyridine moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution reactions using alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxy group but differs in the overall structure.

    Indole: Contains a fused heterocyclic ring similar to the pyridine moiety.

    Benzimidazole: Another fused heterocyclic compound with different functional groups.

Uniqueness

[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methyl-6-phenylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14-18(9-10-19(21-14)15-7-5-4-6-8-15)20(23)22-12-17(25-3)11-16(22)13-24-2/h4-10,16-17H,11-13H2,1-3H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSELNYAENPMZFS-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(CC3COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)N3C[C@H](C[C@H]3COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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